![molecular formula C8H8BBrO3 B1273707 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid CAS No. 690632-72-5](/img/structure/B1273707.png)
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Overview
Description
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a chemical compound with the CAS Number: 690632-72-5 . It has a molecular weight of 242.86 and its IUPAC name is 5-bromo-2,3-dihydro-1-benzofuran-7-ylboronic acid .
Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, and 1 aromatic ether .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.86 . It should be stored at refrigerated temperatures .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It’s a powerful tool in organic chemistry for the creation of complex molecules from simpler ones.
Synthesis of Halogenated Nucleosides
The compound could potentially be used in the synthesis of halogenated nucleosides . Nucleosides are fundamental components of genetic material, and halogenated versions have applications in medicinal chemistry and drug design.
Pharmaceutical Intermediate
Similar compounds, such as 5-Amino-2,3-dihydrobenzo[b]furan, are used as pharmaceutical intermediates . Therefore, it’s possible that “5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid” could serve a similar role in the synthesis of pharmaceutical compounds.
Allosteric Enhancers
Compounds like 5-Amino-2,3-dihydrobenzo[b]furan are allosteric enhancers of agonist activity at the A1 adenosine receptor . This suggests that “5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid” might have potential applications in biological research or drug development related to these receptors.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, coupling with a halogenated compound in the presence of a palladium catalyst and a base .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid participates, is a key step in many synthetic pathways. The product of this reaction can be used to synthesize various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for the synthesis of biaryls, heteroaryls, and dienes, which are structural units in many natural products, pharmaceuticals, and materials .
Action Environment
The efficacy and stability of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a specific pH range for optimal performance . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
properties
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSWVOKZPQTKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1OCC2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383429 | |
Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
CAS RN |
690632-72-5 | |
Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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